1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea
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Overview
Description
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the quinazolinone intermediate.
Attachment of the Phenylurea Moiety: The final step involves the reaction of the quinazolinone-thiophene intermediate with phenyl isocyanate to form the desired phenylurea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4(3H)-quinazolinone and its analogs share a similar core structure but differ in their substituents and biological activities.
Thiophene Derivatives: Molecules containing the thiophene ring, such as thiophene-2-carboxylic acid, exhibit comparable chemical properties.
Phenylurea Derivatives: Compounds like N-phenylurea and its derivatives have similar structural features and applications.
Uniqueness
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is unique due to its combination of the quinazolinone core, thiophene group, and phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique quinazoline and thiophene moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C21H15N5O2S, with a molecular weight of 401.4 g/mol. The structural features include a quinazoline core that is substituted with a thiophen-2-ylmethyl group and a phenylurea moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H15N5O2S |
Molecular Weight | 401.4 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Signal Pathway Modulation : The compound can interact with key proteins in cellular signaling pathways, potentially altering cellular responses.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound may induce apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
PC3 | A3 | 10 |
MCF7 | A3 | 10 |
HT29 | A3 | 12 |
These results indicate that compounds similar to this compound exhibit dose-dependent cytotoxicity, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of quinazoline and thiophene derivatives have also been explored. Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting that they could serve as templates for developing new antibiotics .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of quinazoline-thiazole hybrids, revealing that certain derivatives exhibited potent activity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. The study emphasized the importance of structural modifications to enhance efficacy .
- Antimicrobial Testing : Another investigation focused on the antibacterial effects of thiophene-containing compounds, demonstrating significant inhibition against Gram-positive bacteria. These findings support the potential application of such compounds in treating bacterial infections .
Properties
CAS No. |
941946-58-3 |
---|---|
Molecular Formula |
C20H16N4O2S |
Molecular Weight |
376.43 |
IUPAC Name |
1-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H16N4O2S/c25-19(21-14-7-2-1-3-8-14)23-18-16-10-4-5-11-17(16)22-20(26)24(18)13-15-9-6-12-27-15/h1-12H,13H2,(H2,21,23,25) |
InChI Key |
MADQGKBPQJCTAV-PTGBLXJZSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
solubility |
not available |
Origin of Product |
United States |
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